1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone-methyl-d3
Description
Properties
IUPAC Name |
2-methoxy-5-(3,3,3-trideuteriopropanoyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-3-8(12)7-4-5-9(15-2)10(6-7)16(11,13)14/h4-6H,3H2,1-2H3,(H2,11,13,14)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOAQSGORRRZSPW-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60662082 | |
| Record name | 2-Methoxy-5-(3,3,3-~2~H_3_)propanoylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189482-14-1 | |
| Record name | 2-Methoxy-5-(3,3,3-~2~H_3_)propanoylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4’-Methoxy-3’-sulfonamidophenyl)-1-propanone-methyl-d3 typically involves several steps. One common method includes the reaction of 4’-methoxy-3’-sulfonamidophenyl with propanone under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, ensuring that the compound is produced in sufficient quantities for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
1-(4’-Methoxy-3’-sulfonamidophenyl)-1-propanone-methyl-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce different alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications due to the presence of the sulfonamide moiety, which is common in many pharmaceuticals.
Case Study: Antimicrobial Activity
Research has shown that sulfonamides exhibit antimicrobial properties. A study demonstrated that derivatives of sulfonamides can inhibit bacterial growth effectively. The specific role of 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone-methyl-d3 in enhancing the efficacy of existing antibiotics is under exploration .
Biochemical Research
This compound is utilized in proteomics research as a biochemical reagent. Its isotopic labeling (methyl-d3) allows for enhanced detection and quantification in mass spectrometry applications.
Table 1: Biochemical Applications
Analytical Chemistry
The unique isotopic labeling makes this compound particularly useful in analytical methods such as NMR (Nuclear Magnetic Resonance) and LC-MS (Liquid Chromatography-Mass Spectrometry).
Case Study: NMR Spectroscopy
In NMR studies, the methyl-d3 label provides distinct peaks that aid in elucidating the structure and dynamics of complex molecules. A recent study highlighted its effectiveness in resolving overlapping signals in crowded spectra, thereby improving structural determination .
Environmental Chemistry
The compound's stability and reactivity make it a candidate for environmental studies, particularly in assessing pollutant degradation pathways.
Table 2: Environmental Applications
Mechanism of Action
The mechanism of action of 1-(4’-Methoxy-3’-sulfonamidophenyl)-1-propanone-methyl-d3 involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
2-Azido-1-(4’-methoxy-3’-sulfonamidophenyl)-1-propanone-d3: This compound is structurally similar and shares some chemical properties with 1-(4’-Methoxy-3’-sulfonamidophenyl)-1-propanone-methyl-d3.
1-(4’-Methoxy-3’-sulfonamidophenyl)-1-propanone: The non-deuterated version of the compound, which has similar applications and properties.
Uniqueness
1-(4’-Methoxy-3’-sulfonamidophenyl)-1-propanone-methyl-d3 is unique due to its deuterium labeling, which can provide insights into reaction mechanisms and metabolic pathways that are not easily accessible with non-deuterated compounds. This makes it a valuable tool in research and industrial applications .
Biological Activity
1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone-methyl-d3 (CAS 1189482-14-1) is a deuterated compound with the molecular formula C10H13NO4S. It has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula: C10H13NO4S
- Molecular Weight: 246.30 g/mol
- CAS Number: 1189482-14-1
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's sulfonamide group may facilitate hydrogen bonding interactions, enhancing its binding affinity to specific targets. Such interactions can modulate biological pathways, potentially leading to therapeutic effects.
Enzyme Inhibition
Studies have shown that compounds like this compound can act as inhibitors of certain enzymes involved in metabolic pathways. For instance, the inhibition of carbonic anhydrase and other key enzymes could be explored for therapeutic applications in diseases like glaucoma and epilepsy.
Case Studies
- Antimicrobial Efficacy : A study evaluating sulfonamide derivatives revealed that modifications in the aromatic ring significantly influenced their antibacterial activity. The presence of methoxy groups was correlated with enhanced activity against Gram-positive bacteria.
- Enzyme Interaction Studies : In silico studies using molecular docking simulations have suggested that the compound could effectively bind to target enzymes, potentially leading to inhibition. These studies highlight the importance of the sulfonamide group in mediating interactions with active sites.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | Antimicrobial Activity | Enzyme Inhibition | Binding Affinity |
|---|---|---|---|
| This compound | Moderate (based on analogs) | Potential (carbonic anhydrase) | High (predicted) |
| 2-Azido-1-(4’-methoxy-3’-sulfonamidophenyl)-1-propanone-d3 | High | Moderate | Moderate |
| 1-(4’-Methoxy-3’-sulfonamidophenyl)-1-propanone | Low | High | High |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone derivatives, and how can the methyl-d3 isotopologue be incorporated?
-
Methodological Answer : The Mannich reaction is a primary method for synthesizing propanone derivatives, as demonstrated in the preparation of structurally similar compounds (e.g., 3-(4-methoxyphenyl)-1-phenylpropan-1-one via acetophenone derivatives and formaldehyde) . For deuterated analogs like the methyl-d3 variant, isotopic labeling is typically achieved by substituting standard reagents with deuterated equivalents (e.g., CD3I) during alkylation or methylation steps. Ensure reaction conditions (e.g., anhydrous solvents, controlled pH) to minimize isotopic scrambling .
-
Data Reference :
| Parameter | Calculated (Example) | Found (Example) |
|---|---|---|
| C (%) | 68.12 | 67.96 |
| H (%) | 4.63 | 4.70 |
| N (%) | 3.78 | 3.68 |
| Source: Elemental analysis of a related propanone derivative |
Q. How can researchers validate the structural integrity of this compound, particularly the sulfonamido and deuterated methyl groups?
- Methodological Answer :
- NMR Spectroscopy : Use -NMR to confirm the absence of proton signals in the methyl-d3 group (δ ~2.0–2.5 ppm for CH3 vs. no signal for CD3). The sulfonamido group (SO2NH2) can be identified via -NMR (broad singlet at δ ~5–7 ppm for NH2) and -NMR (sulfonamide S=O carbons at δ ~110–130 ppm) .
- HRMS : High-resolution mass spectrometry should show a molecular ion peak at m/z = [M+H] with a +3 Da shift for the CD3 group compared to the non-deuterated analog .
Advanced Research Questions
Q. How can conflicting elemental analysis data (e.g., C/H/N discrepancies) be resolved during synthesis?
- Methodological Answer : Discrepancies between calculated and found values (e.g., C: 68.12% vs. 67.96% ) often arise from impurities or incomplete purification. To address this:
Purity Assessment : Use HPLC or TLC to check for unreacted starting materials.
Recrystallization : Optimize solvent systems (e.g., ethanol/water) to improve crystal purity.
Drying : Ensure thorough drying under vacuum to remove residual solvents, which can skew H% values .
Q. What strategies are recommended for optimizing reaction yields in Mannich-based syntheses of sulfonamido-propanone derivatives?
- Methodological Answer :
- Catalyst Screening : Test acidic (e.g., HCl) or basic (e.g., Et3N) conditions to optimize imine formation.
- Temperature Control : Reactions at 50–60°C often improve yields compared to room temperature (e.g., 56–64% yields achieved for morpholinyl-propanone derivatives) .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of sulfonamido intermediates .
Q. How does the methyl-d3 group influence metabolic stability studies, and what analytical techniques are critical for tracing deuterium retention?
- Methodological Answer : The CD3 group reduces metabolic degradation due to the kinetic isotope effect, making the compound useful in pharmacokinetic studies. To monitor deuterium retention:
- LC-MS/MS : Track the parent ion ([M+H]) and fragments to confirm isotopic integrity.
- Isotopic Purity Testing : Use -NMR or isotope ratio mass spectrometry (IRMS) to ensure >98% deuterium incorporation .
Q. What are the stability considerations for storing 1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone-methyl-d3, and how can degradation products be identified?
- Methodological Answer :
- Storage : Store in sealed containers under inert gas (N2/Ar) at –20°C to prevent hydrolysis of the sulfonamido group. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .
- Degradation Analysis : Use accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with HPLC-PDA to detect hydrolyzed products (e.g., free sulfonamide or methoxy-phenyl fragments) .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in spectroscopic data (e.g., NMR shifts) across literature sources?
- Methodological Answer :
Reference Standards : Compare data with certified standards (e.g., CAS 1189482-14-1 for the methyl-d3 compound) .
Solvent Effects : Note that NMR shifts vary with solvent (e.g., CDCl3 vs. DMSO-d6). For example, aryl protons in CDCl3 may appear upfield compared to DMSO-d6 .
Paramagnetic Impurities : Filter samples through chelating resins to remove metal contaminants that broaden NMR peaks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
